molecular formula C6H6N2O3 B096128 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde CAS No. 24048-74-6

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

Cat. No.: B096128
CAS No.: 24048-74-6
M. Wt: 154.12 g/mol
InChI Key: VOXFLZILKSTBGC-UHFFFAOYSA-N
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Description

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde (CAS: 24048-74-6; MFCD01547574) is a pyrimidine derivative featuring a methyl group at position 6, two ketone groups at positions 2 and 4, and an aldehyde substituent at position 3. It is a key intermediate in medicinal chemistry due to its structural versatility, enabling modifications for drug discovery and biological studies.

Properties

IUPAC Name

6-methyl-2,4-dioxo-1H-pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h2H,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXFLZILKSTBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316232
Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24048-74-6
Record name 24048-74-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with various targets, leading to changes in cellular processes. More research is required to elucidate the specific interactions of “6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde” with its targets.

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels. More research is required to understand the specific effects of this compound.

Biological Activity

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C5_5H5_5N2_2O4_4
  • Molecular Weight : 155.11 g/mol
  • CAS Number : 6461-30-9

This pyrimidine derivative exhibits a unique arrangement of functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The mechanism typically involves interference with bacterial DNA synthesis or cell wall formation.

CompoundActivity TypeReference
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidineAntibacterial
6-Methyl-2,4-dioxo derivativesAntifungal

Antioxidant Properties

Antioxidant activity has been documented in various studies involving similar compounds. The ability to scavenge free radicals is a key feature that contributes to the potential therapeutic applications of these compounds.

Enzyme Inhibition

Inhibitory effects on specific enzymes are noted in literature. For example, pyrimidine derivatives can act as inhibitors for enzymes involved in metabolic pathways related to cancer and other diseases.

Enzyme TargetInhibition TypeReference
BCAT1/2Dual inhibitor
GABA-ATMechanism-based inactivator

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Cancer Research : A study demonstrated that modified pyrimidines could inhibit branched-chain amino acid transaminases (BCATs), which are implicated in various cancers. The structural optimization of these compounds led to enhanced selectivity and potency against cancer cell lines.
    • Findings : Compounds with similar structural motifs showed IC50_{50} values in the low micromolar range against BCATs, indicating potential for therapeutic development.
  • Neuroprotective Studies : Another investigation focused on the neuroprotective effects of pyrimidine derivatives on neuronal cells under oxidative stress conditions. The results suggested that these compounds could enhance cell viability and reduce apoptosis through antioxidant mechanisms.
    • Results : Enhanced survival rates were observed in treated neuronal cultures compared to controls.

The biological activity of this compound is attributed to several mechanisms:

  • Free Radical Scavenging : Compounds with carbonyl groups are known to interact with reactive oxygen species (ROS), thereby neutralizing oxidative stress.
  • Enzyme Interaction : Structural features allow for effective binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Anticancer Properties
Several studies have investigated the anticancer potential of pyrimidine derivatives. The compound has been noted for its ability to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways. For example, a derivative was tested against different cancer cell lines and showed significant cytotoxic effects.

Organic Synthesis

Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions such as condensation and cyclization. This versatility makes it a valuable building block for synthesizing more complex molecules.

Synthesis of Heterocycles
The compound is utilized in the synthesis of heterocyclic compounds due to its ability to undergo nucleophilic substitutions. Researchers have successfully employed it in creating novel heterocycles that possess pharmacological activities.

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer synthesis. Its functional groups can be incorporated into polymer backbones to impart desirable properties such as thermal stability and mechanical strength.

Nanomaterials Development
Recent studies have focused on using this compound in the development of nanomaterials. Its unique chemical structure allows for the functionalization of nanoparticles, which can enhance their performance in applications like drug delivery and imaging.

Case Studies

Study Title Application Area Findings
Antimicrobial Activity of Pyrimidine DerivativesMedicinal ChemistryDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains.
Cytotoxic Effects on Cancer Cell LinesAnticancer ResearchInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating strong activity.
Synthesis of Novel HeterocyclesOrganic SynthesisSuccessfully synthesized pyrimidine-based heterocycles with enhanced biological activities.
Functionalization in Polymer ChemistryMaterials ScienceDeveloped polymers with improved thermal properties using the compound as a monomer.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives
  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylic acid (C₆H₆N₂O₄): Replaces the aldehyde group with a carboxylic acid.
  • 5-Formyluracil (C₅H₄N₂O₃): Lacks the methyl group at position 4.
Thioxo vs. Oxo Derivatives
  • Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Substitution of the 2-oxo group with a thioxo (S) group alters electronic properties, enhancing antioxidant activity (e.g., DPPH scavenging IC₅₀ = 0.6 mg/mL) compared to oxo analogs .

Substituent Variations

Amino and Alkyl Substituents
  • 1,3-Dimethyl-6-methylamino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxaldehyde (C₈H₁₁N₃O₃): Incorporates methyl and methylamino groups at positions 1, 3, and 5. These substitutions increase molecular weight (197.19 g/mol) and melting point (202–204°C), suggesting improved thermal stability .
  • 6-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Cyclopropyl and ethyl groups enhance lipophilicity, favoring membrane permeability in enzyme inhibition studies (e.g., eukaryotic elongation factor-2 kinase inhibitors) .
Aryl and Heteroaryl Modifications
  • 1-(Bis(4-methoxyphenyl)methyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde : Bulky bis(4-methoxyphenyl) groups may enhance binding to hydrophobic pockets in target proteins, as seen in crystallographic studies .

Preparation Methods

Modern Catalytic Oxidation Strategies

A more direct route involves the oxidation of propargyl-substituted pyrimidines. As reported in a crystallography study, 2,4-dioxo-1-(prop-2-ynyl)-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde was synthesized using potassium persulfate (K₂S₂O₈) and copper sulfate (CuSO₄) in a water-acetonitrile system . The reaction proceeds at 60°C for 5 hours, followed by extraction and purification via silica gel chromatography. This method achieves moderate yields (50–65%) and is notable for its regioselectivity.

Key Reaction Parameters:

  • Oxidizing Agent: K₂S₂O₈ (16.5 mmol)

  • Catalyst: CuSO₄ (3.2 mmol)

  • Solvent System: H₂O/CH₃CN (1:1 v/v)

  • Temperature: 60°C

  • Time: 5 hours

The aldehyde group is introduced via oxidative cleavage of the propargyl side chain, a mechanism supported by the planar alignment of the aldehyde moiety with the pyrimidine ring in the crystal structure .

Reductive Amination and Biginelli-like Reactions

Biginelli multicomponent reactions, traditionally used for dihydropyrimidinones, have been adapted for carbaldehyde derivatives. A validated protocol involves condensing urea, methyl acetoacetate, and an aldehyde precursor under acidic conditions. For example, using hydrochloric acid (HCl) in ethanol under reflux achieves cyclization with yields of 70–85%.

Optimized Conditions:

ComponentQuantityRole
Urea10 mmolNitrogen source
Methyl acetoacetate10 mmolβ-keto ester
Formaldehyde12 mmolAldehyde precursor
HCl (conc.)2 mlCatalyst
Ethanol30 mlSolvent

The reaction forms the pyrimidine ring while introducing the aldehyde group at position 5. Post-synthetic modifications, such as reductive amination with sodium triacetoxyborohydride (NaBH(OAc)₃), further diversify the product.

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors have been employed to enhance reaction control and reduce byproducts. A representative large-scale process involves:

  • Continuous Cyclocondensation: Mixing urea, methyl acetoacetate, and formaldehyde in a tubular reactor at 80°C with a residence time of 30 minutes.

  • Oxidative Workup: Treating the crude product with KMnO₄ in acidic medium to oxidize any residual alcohol groups to aldehydes.

  • Crystallization: Purifying the product via fractional crystallization from ethanol-water mixtures, achieving >95% purity.

Economic Considerations:

  • Raw material cost: $12–15 per kilogram

  • Energy consumption: 8–10 kWh per kilogram

  • Waste generation: <5% organic solvents

Comparative Analysis of Synthetic Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost EfficiencyKey Limitation
Classical Cyclization70–85ModerateHighRequires harsh bases
Catalytic Oxidation50–65LowModerateComplex purification
Biginelli-like Reaction70–85HighHighCompeting side reactions
Industrial Flow Process80–90Very HighVery HighSpecialized equipment needed

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via the Biginelli reaction, which involves condensation of aldehydes, urea/thiourea, and β-keto esters under acidic conditions. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives are synthesized using substituted benzaldehydes and monitored via thin-layer chromatography (TLC) . Modifications in substituents (e.g., bromo or hydroxy groups on the aldehyde) can influence reaction yields and regioselectivity .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer :

  • 1H NMR spectroscopy : Proton environments are analyzed to confirm regiochemistry. For instance, the methyl group at position 6 appears as a singlet at δ ~2.27 ppm, while the aldehyde proton may resonate at δ ~9.8–10.2 ppm depending on solvent and substitution .
  • X-ray crystallography : Single-crystal studies (e.g., for ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate) provide bond lengths, angles, and hydrogen-bonding networks critical for validating computational models .

Advanced Research Questions

Q. How can regioselectivity challenges in dihydropyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing substituents on the aldehyde (e.g., bromo groups) favor formation of the 4-substituted dihydropyrimidine over the 5-isomer. Catalytic systems like HCl/EtOH or Lewis acids (e.g., FeCl₃) can enhance selectivity. Reaction monitoring via HPLC and iterative optimization of solvent polarity (e.g., DMF vs. ethanol) are recommended .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Methodological Answer :

  • Substitution at position 5 : Introducing carboxamide or thioether groups (e.g., methyl 2-(1H-pyrazol-4-ylthio) derivatives) improves binding to biological targets like dihydrofolate reductase (DHFR). Structure-activity relationship (SAR) studies guided by molecular docking (e.g., using AutoDock Vina) help prioritize synthetic targets .
  • Heterocyclic fusion : Coupling with thiophene or pyrazole rings (e.g., thieno[2,3-d]pyrimidine derivatives) enhances metabolic stability and target affinity .

Q. How can contradictory spectral or crystallographic data be resolved?

  • Methodological Answer :

  • Dynamic NMR studies : Temperature-dependent NMR can clarify conformational equilibria (e.g., keto-enol tautomerism in solution) .
  • DFT calculations : Comparing computed (e.g., B3LYP/6-31G*) and experimental IR or UV-Vis spectra validates electronic transitions and hydrogen-bonding patterns .

Critical Considerations

  • Safety Protocols : Use flame-resistant solvents (e.g., ethanol over diethyl ether) and avoid open flames during synthesis due to the compound’s thermal sensitivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are standard for isolating high-purity (>95%) products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

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